6-Fluoro-3-methylisoindolin-1-one

Description

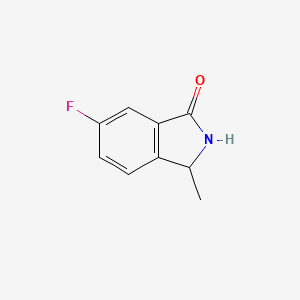

6-Fluoro-3-methylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone backbone substituted with a fluorine atom at the 6-position and a methyl group at the 3-position.

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

6-fluoro-3-methyl-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H8FNO/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,1H3,(H,11,12) |

InChI Key |

NZPYINOESJABKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=C(C=C2)F)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindolinone scaffold through a series of steps including cyclization and dehydration . One common method involves the use of methyl 2-formylbenzoate as a starting material in a multicomponent reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylisoindolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Fluoro-3-methylisoindolin-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and polymer additives.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Fluorine Position

- 6-Fluoro-3-methylisoindolin-1-one : Fluorine at the 6-position likely enhances electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.

Functional Group Variations

- 6-Amino-3-methylisoindolin-1-one (CAS 1824189-31-2): Replacement of fluorine with an amino group introduces hydrogen-bond donor capability, which may improve solubility or target binding in drug design .

Steric and Stereochemical Differences

- (R)-3-Methylisoindolin-1-one (CAS 131615-22-0): The absence of fluorine reduces electron-withdrawing effects, while the (R)-configuration at the 3-position may influence chiral recognition in biological systems .

Data Table: Key Structural and Functional Comparisons

Biological Activity

6-Fluoro-3-methylisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈FNO and a molecular weight of approximately 165.16 g/mol. The presence of a fluorine atom at the sixth position and a methyl group at the third position are key features influencing its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies have shown that compounds within the isoindolinone family can inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the inhibition of enzymes critical for cancer cell growth.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate its effectiveness against specific pathogens.

- Neuroprotective Effects : Similar compounds have been reported to exhibit neuroprotective effects, potentially making this compound a candidate for neurological disorder treatments.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit enzymes involved in pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Antimicrobial | Exhibits potential antimicrobial properties | |

| Neuroprotective | Similar compounds show neuroprotective effects |

Case Study: Anticancer Activity

In a study investigating the anticancer potential of various isoindolinones, this compound was found to significantly reduce the viability of human breast cancer cells (MCF-7) when tested in vitro. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations. Further analysis revealed that the compound induces apoptosis in these cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Synthesis Methods

Several synthetic routes have been established for producing this compound. Common methods include:

- Cyclization Reactions : Utilizing starting materials like substituted anilines and isocyanates under controlled conditions.

- Fluorination Reactions : Incorporating fluorine into the structure via electrophilic aromatic substitution techniques.

These methods allow for the efficient production of this compound, facilitating further research into its biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.